n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide
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Overview
Description
n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups may play a role in binding to the target molecule, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
n-(1-Hydroxypropan-2-yl)-2-(phenyl)thiazole-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
n-(1-Hydroxypropan-2-yl)-2-(furan-2-yl)thiazole-4-carboxamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
- The presence of the thiophene group may impart unique electronic properties, influencing the compound’s reactivity and biological activity.
- The specific arrangement of functional groups can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H12N2O2S2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O2S2/c1-7(5-14)12-10(15)8-6-17-11(13-8)9-3-2-4-16-9/h2-4,6-7,14H,5H2,1H3,(H,12,15) |
InChI Key |
PSUDQPGREILRIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(=O)C1=CSC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
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